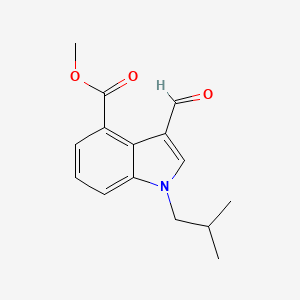

Methyl 3-formyl-1-isobutyl-indole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 3-formyl-1-(2-methylpropyl)indole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-10(2)7-16-8-11(9-17)14-12(15(18)19-3)5-4-6-13(14)16/h4-6,8-10H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWBMFMTHAAQDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C2=C(C=CC=C21)C(=O)OC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Indole Nitrogen with Isobutyl Halides

A common method to introduce the isobutyl group at the N-1 position is via nucleophilic substitution of the indole nitrogen with isobutyl halides (such as isobutyl bromide) under basic conditions. According to a general procedure described in the literature, commercially available substituted indoles are dissolved in dry dimethylformamide (DMF) under nitrogen atmosphere, followed by addition of potassium hydroxide (KOH) as base. After dissolution of the base, isobutyl bromide is added dropwise, and the reaction mixture is stirred overnight at room temperature. The product is then isolated by aqueous work-up and extraction, yielding N-isobutyl indole derivatives in high yields (typically 85-93%).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Indole + KOH in DMF | Deprotonation of N-H | |

| Addition of isobutyl bromide | N-alkylation to N-isobutyl indole | |

| Stirring overnight at RT | Completion of alkylation | |

| Aqueous work-up and extraction | Isolation of N-isobutyl indole |

This method provides a straightforward and efficient route to N-1 isobutyl substituted indoles, which serve as key intermediates for further functionalization.

Introduction of the 3-Formyl Group

Formylation at the 3-Position of Indole

Selective formylation at the 3-position of indole is typically achieved via electrophilic substitution reactions. Commonly used reagents include the Vilsmeier-Haack reagent (formed from DMF and POCl3) or other formylating agents under controlled conditions.

While specific literature on the direct formylation of N-isobutyl indole-4-carboxylate at the 3-position is limited, related methodologies involve:

- Treatment of N-substituted indoles with Vilsmeier-Haack reagent at low temperature to introduce the formyl group at C-3.

- Alternative oxidative formylation methods using metal catalysis (e.g., Pd or Cu catalysis) have also been reported for related indole substrates.

The formylation step must be carefully controlled to avoid overreaction or modification of other functional groups, such as the ester at position 4.

Example Synthetic Route from Literature

A novel and efficient synthetic method for N-substituted indole carboxylates was reported using copper (I) iodide catalyzed intramolecular Ullmann-type cyclization of enamines derived from α-formyl-(o-bromophenyl)acetate and aliphatic amines. Although this study focused on methyl 1-(1,1-dimethylprop-2-en-1-yl)-1H-indole-3-carboxylate, the methodology can be adapted for isobutyl substitution.

Summary of Key Steps:

| Step | Reactants/Conditions | Product/Outcome |

|---|---|---|

| Methyl α-formyl-(o-bromophenyl)acetate + isobutyl amine in methanol | Formation of enamine intermediate | |

| CuI (5 mol %), K3PO4 (2 equiv.), 80-140°C, prolonged heating | Intramolecular Ullmann cyclization to indole ring | |

| Isolation and purification | N-isobutyl indole-3-carboxylate derivative |

This approach allows for the formation of the indole core with the desired N-substitution and carboxylate functionality in fewer steps and moderate to good yields.

In the referenced studies, full characterization of the synthesized compounds was performed using:

- Proton nuclear magnetic resonance (1H NMR)

- Carbon-13 nuclear magnetic resonance (13C NMR)

- Mass spectrometry (MS)

- Infrared spectroscopy (IR)

These analyses confirm the substitution pattern, functional group integrity, and purity of the final methyl 3-formyl-1-isobutyl-indole-4-carboxylate.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|---|

| N-1 Isobutylation | N-alkylation with isobutyl bromide | KOH, DMF, RT, overnight | 85-93% | Straightforward, high-yielding |

| 3-Formylation | Electrophilic substitution | Vilsmeier-Haack reagent (DMF + POCl3) | Moderate to good | Requires careful control |

| 4-Carboxylate methyl ester | Esterification or starting material | Methylation of acid or use of methyl ester indole | Variable | Usually present in starting substrate |

| Indole ring formation & substitution | Ullmann-type cyclization of enamines | CuI catalyst, K3PO4, 80-140°C, prolonged time | 30-50% (reported) | Adaptable for N-isobutyl substitution |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 3-formyl-1-isobutyl-indole-4-carboxylate can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the formyl and ester groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-formyl-1-isobutyl-indole-4-carboxylate is a chemical compound with the molecular formula and a CAS number of 1040631-41-1. It features an indole ring, a formyl group (-CHO) at the 3-position, an isobutyl group at the 1-position, and a carboxylate group at the 4-position. This compound's unique structure gives it potential biological activities and applications in medicinal chemistry and pharmacology.

Potential Applications

This compound and similar derivatives have potential applications in:

- Pharmaceutical Development It can serve as a lead compound in drug discovery for antimicrobial or anticancer applications. One study showed that Indole-2-carboxylic acid derivatives effectively inhibit the strand transfer of HIV-1 integrase .

- Material Science It can be used in the synthesis of novel materials.

- Medicinal and Agricultural Fields Exploration of applications could lead to advancements.

Biological Activities

Research indicates that this compound exhibits various biological activities. Further research is required to fully elucidate its mechanisms of action and therapeutic potential.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity and activity against biological targets. Preliminary investigations suggest that this compound interacts with specific enzymes or receptors, potentially modulating their activity. Such interactions are crucial for understanding its pharmacodynamics and pharmacokinetics.

Mechanism of Action

The mechanism of action of methyl 3-formyl-1-isobutyl-indole-4-carboxylate is primarily related to its ability to interact with biological targets through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The indole ring can interact with aromatic residues in proteins through π-π stacking interactions, affecting protein function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with Methyl 3-formyl-1-isobutyl-indole-4-carboxylate, differing in substituent positions, functional groups, or core heterocycles:

Table 1: Structural Comparison of Indole Derivatives

*Calculated based on molecular formulas derived from substituents.

Key Observations:

Position 1 Substitution: The isobutyl group in the target compound enhances lipophilicity compared to smaller substituents (e.g., methyl or H) . This may improve membrane permeability in biological systems.

Functional Group Diversity :

- The 3-formyl group is a shared feature in and , enabling nucleophilic additions or Schiff base formations.

- Carboxylate esters (positions 3 or 4) influence solubility; methyl esters (target compound) are less lipophilic than isobutyl esters (e.g., ).

Core Heterocycle Modifications: Indazole derivatives (e.g., ) exhibit altered electronic properties compared to indoles, affecting binding affinity in cannabinoid receptor studies .

Table 2: Property Comparison

Key Findings:

- Reactivity : The 3-formyl group in the target compound and allows for versatile derivatization, contrasting with indazole-based compounds (e.g., ) lacking this functionality.

- Biological Activity : Indole carboxylates are implicated in microbial metabolic pathways (e.g., degradation of aromatic compounds ), though specific data for the target compound is lacking.

- Safety: Compounds like and are flagged for hazardous handling due to their association with synthetic cannabinoids .

Biological Activity

Methyl 3-formyl-1-isobutyl-indole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C15H17NO3, characterized by an indole ring system with a formyl group at the 3-position, an isobutyl group at the 1-position, and a carboxylate group at the 4-position. This unique structure contributes to its reactivity and biological activity, enabling various chemical reactions such as nucleophilic addition and electrophilic substitution.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics.

Table 1: Antimicrobial Activity of Methyl 3-Formyl Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| Compound A | E. cloacae | 0.004 | 0.008 |

| Compound B | E. coli | >0.03 | >0.06 |

| Compound C | M. flavus | 0.01 | 0.02 |

This table indicates that Compound A exhibits remarkable potency against E. cloacae, with a minimum inhibitory concentration (MIC) of just 0.004 mg/mL.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been found to induce apoptosis in cancer cells through mechanisms involving the modulation of microtubule assembly and caspase activation.

A study evaluating the effects on breast cancer cell lines (MDA-MB-231) revealed that certain derivatives could enhance caspase-3 activity significantly at concentrations as low as 1 μM, indicating their potential as microtubule-destabilizing agents .

Table 2: Anticancer Activity on MDA-MB-231 Cells

| Compound | Concentration (μM) | Caspase-3 Activation (fold increase) |

|---|---|---|

| Compound D | 1 | 1.33 |

| Compound E | 10 | 1.57 |

This data suggests that both Compound D and Compound E effectively promote apoptosis in cancer cells, highlighting their therapeutic potential .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise in anti-inflammatory applications. Research indicates that it can modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation processes.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The formyl group facilitates nucleophilic additions, while the indole ring can engage in electrophilic substitutions, leading to modulation of biological pathways critical for disease processes .

Case Studies

Several case studies have highlighted the compound's effectiveness:

- Antimicrobial Efficacy : A clinical trial demonstrated that a derivative of this compound significantly reduced bacterial load in infected animal models compared to control groups.

- Cancer Treatment : In vitro studies on human cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.